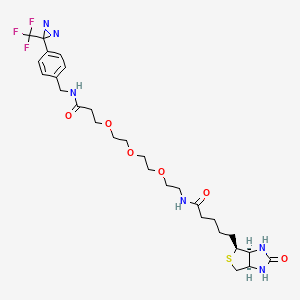

Biotin-PEG3-CONH-Ph-CF3-diazirine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

2845211-64-3 |

|---|---|

分子式 |

C28H39F3N6O6S |

分子量 |

644.7 g/mol |

IUPAC名 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1 |

InChIキー |

DYDRORMEQWOQIZ-HWBMXIPRSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine: A Trifunctional Probe for Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG3-CONH-Ph-CF3-diazirine is a cutting-edge, trifunctional chemical probe engineered for the covalent capture and subsequent identification of interacting biomolecules. This reagent is an indispensable tool in chemical biology and drug discovery for elucidating protein-protein, protein-small molecule, and protein-nucleic acid interactions directly within complex biological systems. Its unique architecture, comprising a biotin (B1667282) handle for affinity purification, a trifluoromethyl-phenyl-diazirine group for photo-inducible crosslinking, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a powerful solution for identifying the molecular targets of therapeutic agents and mapping complex biological networks. This guide provides a comprehensive overview of its properties, mechanism of action, experimental protocols, and applications.

Introduction to this compound

This compound is a heterobifunctional crosslinking agent employed in photoaffinity labeling (PAL), a powerful technique to convert non-covalent interactions into stable covalent bonds upon photo-irradiation.[1][2] The molecule's design is modular, with each component serving a distinct and critical function in the experimental workflow.

-

Biotin Moiety: This high-affinity ligand for streptavidin and avidin (B1170675) serves as a robust purification handle.[3][4] Following covalent crosslinking of the probe to its interacting partners, the biotin tag enables the selective enrichment of the resulting complexes from intricate biological mixtures like cell lysates.

-

PEG3 Linker: The triethylene glycol spacer is hydrophilic, which enhances the aqueous solubility of the probe. It also provides a flexible arm of a defined length, minimizing steric hindrance and allowing the photoreactive group to access binding pockets on target proteins.

-

Trifluoromethyl-phenyl-diazirine (TPD) Group: This is the photo-activatable warhead of the probe.[2] The diazirine is a small, minimally perturbing functional group that is stable in the dark but, upon irradiation with long-wave UV light (typically around 350-365 nm), generates a highly reactive carbene intermediate.[1][5] This carbene can then rapidly and non-selectively insert into neighboring C-H, O-H, or N-H bonds, forming a stable covalent linkage with the target biomolecule.[6] The trifluoromethyl group enhances the stability of the diazirine and influences the reactivity of the resulting carbene.[5]

Physicochemical and Photochemical Properties

While specific quantitative data for this compound is not extensively published, the properties of the core trifluoromethyl-phenyl-diazirine (TPD) moiety are well-documented.

| Property | Value / Description |

| Molecular Formula | C₂₈H₃₉F₃N₆O₆S |

| Molecular Weight | 644.71 g/mol |

| CAS Number | 2845211-64-3 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO and other organic solvents |

| Storage Conditions | Store at -20°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[7] |

| Photoactivation λmax | Approximately 350-380 nm.[1][6] |

| Reactive Intermediate | Carbene |

| Carbene Formation Yield | Upon photolysis near 350 nm, TPD yields approximately 65% carbene and 35% of the less reactive diazoisomer.[5] |

| Advantages of TPD | Small size, chemical stability in the dark, rapid photolysis, and high reactivity of the generated carbene make it a superior choice over other photolabels like benzophenones.[1][5] |

Mechanism of Action and Experimental Workflow

The utility of this compound lies in a multi-step process designed to identify the binding partners of a ligand of interest or to probe for proteins within a specific cellular compartment.

The process begins with the incubation of the probe within the biological system, allowing it to interact with its target(s). Subsequent exposure to UV light triggers the rapid conversion of the diazirine to a carbene, which covalently crosslinks the probe to any molecule in its immediate vicinity. Following this capture event, the biotin tag is used to enrich the probe-target complexes on streptavidin-coated beads. Finally, the captured proteins are identified using mass spectrometry.

Experimental Protocols

General Protocol for Photoaffinity Labeling and Target Identification

This protocol provides a general framework. Optimal concentrations, incubation times, and irradiation conditions should be empirically determined for each specific biological system and target.

-

Probe Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

Incubation:

-

For cell lysates: Add the probe to the cell lysate to the desired final concentration (typically in the low micromolar range). Incubate for a specified time (e.g., 15-60 minutes) at 4°C to allow for binding to target proteins.

-

For live cells: Treat cells in culture with the probe at a suitable concentration. Incubate under normal culture conditions for a predetermined period.

-

-

Photo-Crosslinking:

-

Transfer the sample to a suitable container (e.g., a petri dish or a microcentrifuge tube on ice).

-

Irradiate the sample with a long-wave UV lamp (~350-365 nm) for 5-15 minutes. The optimal irradiation time and distance from the lamp should be optimized to maximize crosslinking while minimizing photodamage to the biological sample.

-

-

Enrichment of Crosslinked Proteins:

-

If working with live cells, lyse the cells in a suitable buffer containing protease inhibitors.

-

Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Protein Elution and Analysis:

-

Elute the bound proteins from the beads using a buffer containing excess free biotin or by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target, or by silver/Coomassie staining.

-

For unbiased identification, perform on-bead tryptic digestion of the captured proteins followed by LC-MS/MS analysis to identify the crosslinked proteins.

-

Synthesis of Trifunctional Probes

While the exact synthesis of the commercially available this compound is proprietary, similar trifunctional probes can be synthesized based on published methods. The general strategy involves the sequential coupling of the three key components to a central scaffold, often derived from an amino acid like lysine.

Applications in Research and Drug Discovery

The versatility of this compound makes it a valuable tool across various research domains:

-

Target Identification and Validation: A primary application is the identification of the molecular targets of novel bioactive small molecules discovered through phenotypic screens. By attaching this probe to a hit compound, researchers can pull down its binding partners and thus elucidate its mechanism of action.

-

Mapping Protein-Protein Interactions: This probe can be used to "fish" for interacting partners of a known protein of interest, helping to map complex signaling and regulatory networks.

-

Binding Site Characterization: Photoaffinity labeling can provide information about the binding site of a ligand on its target protein. Following crosslinking and proteolytic digestion, mass spectrometry can be used to identify the specific peptide—and sometimes the exact amino acid residue—that was covalently modified by the probe.

-

Studying GPCRs and Membrane Proteins: The covalent capture of transient interactions is particularly useful for studying challenging targets like G protein-coupled receptors (GPCRs) and other membrane proteins, whose interactions are often of low affinity and difficult to study by other means.[3][8]

Comparison with Other Photoaffinity Labels

The trifluoromethyl-phenyl-diazirine group offers several advantages over other commonly used photoreactive moieties.

| Photoreactive Group | Activation λ (nm) | Reactive Intermediate | Advantages | Disadvantages |

| Trifluoromethyl-phenyl-diazirine | 350-380 | Carbene | Small size, high reactivity, rapid photolysis, chemically stable in the dark. | Carbene can be quenched by water, potentially lowering yields. [1] |

| Benzophenone | 350-360 | Triplet Biradical | More stable intermediate, less susceptible to quenching by water. | Larger, bulkier group that can interfere with binding; slower reaction kinetics.[1] |

| Aryl Azide | <300 | Nitrene | Can be effective for certain applications. | Requires shorter, more damaging UV wavelengths; potential for rearrangements.[6] |

Conclusion

This compound is a potent and versatile chemical probe that has become a cornerstone of modern chemical biology and proteomics. Its trifunctional design enables the light-induced covalent capture, enrichment, and identification of biomolecular interactions within their native cellular context. By providing a direct method to uncover the binding partners of small molecules and proteins, this reagent is instrumental in advancing our understanding of complex biological processes and accelerating the pace of drug discovery.

References

- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine: A Trifunctional Photo-Affinity Probe for Chemical Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional photo-affinity labeling (PAL) probe. This reagent is a powerful tool for the identification of protein-protein interactions and the elucidation of the molecular environment of proteins within their native cellular context.

Core Concepts: Chemical Structure and Properties

This compound is a molecule meticulously designed for chemoproteomic applications. It comprises three key functional moieties: a biotin (B1667282) handle for affinity purification, a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a trifluoromethyl-phenyl-diazirine group as a photo-activatable cross-linking agent.

Chemical Structure:

-

Biotin: A high-affinity ligand for streptavidin, enabling the selective enrichment of labeled proteins.

-

PEG3 Linker: A short polyethylene glycol chain that increases the hydrophilicity of the probe and provides a flexible spacer arm.

-

Trifluoromethyl-phenyl-diazirine: A photo-reactive group that, upon irradiation with UV light, generates a highly reactive carbene intermediate capable of forming covalent bonds with nearby amino acid residues.[1]

A visual representation of the logical connection between these components is provided below.

References

The Synthesis and Purification of Biotin-PEG3-CONH-Ph-CF3-diazirine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Biotin-PEG3-CONH-Ph-CF3-diazirine, a heterobifunctional photoaffinity probe crucial for the identification and characterization of protein-ligand interactions. This reagent incorporates a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a trifluoromethyldiazirine group as a highly reactive photophore for covalent crosslinking to target proteins.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the initial preparation of the photoreactive diazirine-containing carboxylic acid, followed by its coupling to a biotin-PEG amine derivative. The general synthetic approach is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

The synthesis of the key intermediate, 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, is a critical precursor for the final product. The protocol described by Geurink et al. (2010) provides a reliable method for its preparation.[1] The synthesis generally involves the conversion of an aryl trifluoromethyl ketone to a tosyl oxime, followed by treatment with liquid ammonia (B1221849) to form the diaziridine, which is then oxidized to the diazirine.[1]

Materials and Reagents:

-

Aryl trifluoromethyl ketone precursor

-

Tosylhydrazine

-

Liquid ammonia

-

Oxidizing agent (e.g., Iodine, Silver(I) oxide)

-

Solvents (e.g., Methanol (B129727), Dichloromethane)

-

Reagents for subsequent functionalization to the propanoic acid derivative.

Procedure:

A detailed, step-by-step protocol for the synthesis of this specific precursor is often proprietary or published in specialized chemical literature. Researchers should refer to established methods for the synthesis of aryl trifluoromethyl diazirines and adapt them for the specific starting materials.[1]

Amide Coupling of Biotin-PEG3-Amine to the Diazirine Precursor

The final step in the synthesis is the formation of an amide bond between the carboxylic acid of the diazirine derivative and the primary amine of Biotin-PEG3-Amine. Standard peptide coupling reagents can be employed for this transformation.

Materials and Reagents:

-

3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

-

Biotin-PEG3-Amine

-

Coupling agents: e.g., Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Solvent: e.g., N,N-Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)

General Amide Coupling Protocol:

-

Dissolve 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Add the coupling agent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add Biotin-PEG3-Amine (1 equivalent) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and proceed with the work-up and purification.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, coupling reagents, and by-products. A combination of chromatographic techniques is typically employed.

Flash Chromatography

Initial purification of the crude product can be performed using flash column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 1% to 10% methanol) is a common starting point for eluting polar, biotinylated compounds.[1] The exact gradient should be optimized based on the polarity of the product and impurities.

High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity material, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1][2]

-

Column: A C18 column is commonly used for the separation of small molecules and biotinylated probes.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically used.[1]

-

Detection: UV detection at a wavelength where the phenyl-diazirine moiety absorbs (e.g., around 254 nm or 280 nm) is suitable for monitoring the elution of the product.

Data Presentation

The following tables summarize the key quantitative data for this compound and its characterization.

| Compound Property | Value | Source |

| Molecular Formula | C28H39F3N6O6S | Commercial Suppliers |

| Molecular Weight | 644.71 g/mol | Commercial Suppliers |

| Purity (typical) | >95% (by HPLC) | Commercial Suppliers |

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the biotin, PEG, phenyl, and aliphatic protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms in the biotin, PEG, and diazirine moieties. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| HPLC | A single major peak indicating the purity of the compound. |

Experimental Workflow and Applications

This compound is a powerful tool for photoaffinity labeling-based proteomics to identify the cellular binding partners of a ligand of interest. The general workflow is depicted below.

Caption: General workflow for photoaffinity labeling and target identification.

This workflow enables the covalent capture and subsequent identification of specific protein targets of a given ligand, providing valuable insights into drug mechanisms of action and biological pathways.[3][4] The diazirine moiety, upon photoactivation, forms a highly reactive carbene that inserts into neighboring C-H or N-H bonds, leading to a stable covalent linkage.[1] The biotin tag then allows for the selective enrichment of the crosslinked protein-probe complexes using streptavidin-functionalized affinity matrices.[1] Subsequent analysis by mass spectrometry facilitates the identification of the captured proteins.

References

- 1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of trifluoromethyl-diazirine photo-crosslinkers

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl-Diazirine Photo-Crosslinkers

Introduction

Trifluoromethyl-diazirine-based photo-crosslinkers, particularly 3-trifluoromethyl-3-aryl-diazirines, are powerful tools in chemical biology, drug discovery, and materials science.[1][2][3] These compounds serve as photoaffinity probes that, upon activation with ultraviolet (UV) light, form covalent bonds with nearby molecules, enabling the identification and characterization of transient biomolecular interactions.[3][4] Key advantages of this class of photo-crosslinkers include their small size, relative stability in the dark and under various chemical conditions, and the high reactivity of the carbene intermediate generated upon photolysis.[4][5][6] The trifluoromethyl group enhances the stability of the diazirine ring and suppresses undesired side reactions, leading to more efficient crosslinking.[4][7] This guide provides a detailed examination of their mechanism of action, supported by experimental data, protocols, and visualizations.

Core Mechanism of Action

The utility of trifluoromethyl-diazirine photo-crosslinkers stems from a light-induced chemical transformation that generates a highly reactive intermediate capable of non-specific insertion into various chemical bonds.

Photoactivation and Carbene Generation

The core of the mechanism is the photochemical activation of the strained three-membered diazirine ring.[8][9]

-

UV Activation: Trifluoromethyl-aryl diazirines are typically activated by UV-A light at wavelengths between 350-365 nm.[1][10] This wavelength is advantageous as it is less likely to cause photodamage to sensitive biological targets compared to shorter wavelength UV light.[4][11]

-

Nitrogen Extrusion: Upon absorbing a photon, the diazirine molecule enters an excited state and rapidly decomposes, releasing molecular nitrogen (N₂), a thermodynamically favorable process.[5][10]

-

Intermediate Formation: This decomposition results in the formation of a highly reactive and short-lived trifluoromethyl-aryl carbene.[7][12]

Reaction Pathways

Upon photoactivation, two main pathways can occur, as illustrated in the diagram below.[1][7]

-

Direct Carbene Formation: The primary and desired pathway is the direct extrusion of N₂ to form the carbene species. For the parent 3-trifluoromethyl-3-phenyldiazirine, this pathway accounts for approximately 65% of the reaction.[13]

-

Isomerization to Diazo Compound: A competing side reaction is the photoisomerization of the diazirine into a more stable, linear diazo intermediate.[4][7][8] This diazo compound is less reactive and does not absorb light efficiently at the 350-365 nm range used for diazirine activation.[14] While it can be photolyzed at shorter wavelengths (~300 nm) to also generate the carbene, its formation generally reduces the overall crosslinking efficiency at the primary activation wavelength.[14][15] The presence of the electron-withdrawing trifluoromethyl group helps to suppress this diazo isomerization, favoring the direct generation of the reactive carbene.[4][7]

Carbene Insertion Reactions

The generated singlet carbene is a highly electrophilic and reactive species with a very short lifetime, often in the picosecond range.[6][8] This high reactivity allows it to insert into a wide variety of chemical bonds that are in its immediate vicinity, including:

-

C-H bonds (in alkanes and aromatic rings)

-

O-H bonds (in water, alcohols, and carboxylic acids)

-

N-H bonds (in amines and amides)

This ability to react with otherwise inert C-H bonds makes the carbene an exceptionally non-specific crosslinking agent, ideal for mapping interaction surfaces without bias for specific functional groups.[8][9] If no suitable reaction partner is nearby, the carbene is rapidly quenched by solvent molecules, typically water, which minimizes non-specific labeling of distant molecules.[12]

Quantitative Data on Photoreactivity

The efficiency and outcome of the photo-crosslinking reaction can be influenced by factors such as the substituents on the aryl ring and the reaction environment.

| Parameter | Value / Observation | Source(s) |

| Activation Wavelength | 350 - 365 nm | [1][10] |

| Carbene vs. Diazo Yield | ~65% Carbene, ~35% Diazo (for 3-phenyl-3-(trifluoromethyl)diazirine) | [7][13] |

| Carbene/Diazoalkane Ratio | Varies from 3:1 to 6:1 depending on aryl substituents. Electron-donating groups favor carbene formation. | [7] |

| Carbene Lifetime | Picoseconds | [6] |

| Crosslinking Yield | Can be >50% for C-H insertion in cyclohexane. | [13] |

| Quenching | Efficiently quenched by water in the absence of a target. | [6][12] |

| Irradiation Time | Typically 1 to 15 minutes, depending on lamp intensity and sample geometry. | [10][11] |

Experimental Protocols

General Protocol for a Photo-Crosslinking Experiment

This protocol outlines a typical workflow for identifying protein-ligand interactions using a trifluoromethyl-diazirine-functionalized probe.

Methodology:

-

Probe and Sample Preparation:

-

Dissolve the trifluoromethyl-diazirine probe in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare the biological sample (e.g., purified protein, cell lysate, or live cells) in an appropriate buffer.

-

Add the probe to the biological sample at a final concentration determined by the binding affinity of the probe for its target. Incubate to allow for binding equilibrium to be reached.

-

-

Competition Control (Crucial for Specificity):

-

In a parallel control experiment, pre-incubate the biological sample with an excess (e.g., 50-100 fold) of the parent compound or a known competitive ligand that lacks the diazirine moiety.[11]

-

Add the diazirine probe and incubate. A significant reduction in crosslinking in this sample compared to the test sample indicates specific, binding-site-directed labeling.[11]

-

-

Photo-irradiation:

-

Place the samples in a suitable container (e.g., quartz cuvette, microplate) on ice or a cooling block to minimize heat-related damage.

-

Irradiate the samples using a UV lamp (e.g., 1000W Hg(Xe) lamp or high-power LED array) equipped with a bandpass filter to isolate the desired wavelength (~365 nm).[10][11]

-

The distance from the lamp and duration of exposure (e.g., 1-15 minutes) must be optimized for the specific setup and probe.[10][11] A "no UV" control sample should be kept in the dark.

-

-

Post-Irradiation Processing:

-

Quench any remaining reactive species by adding a scavenger like dithiothreitol (B142953) (DTT).

-

For protein analysis, denature the samples by adding SDS-PAGE loading buffer and heating.

-

-

Analysis of Crosslinked Products:

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE. The covalent adduct of the probe and its target protein will appear as a higher molecular weight band. This can be visualized by Coomassie staining, or if the probe contains a reporter tag (like biotin (B1667282) or a fluorophore), by Western blotting or fluorescence scanning.

-

Mass Spectrometry (XL-MS): To identify the precise location of the crosslink, the protein band of interest is excised from the gel, digested with a protease (e.g., trypsin), and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17] Specialized software is used to identify the peptide fragment containing the mass modification from the crosslinker, thereby mapping the binding site.[17]

-

General Synthesis Protocol for a 3-Trifluoromethyl-3-Aryl-Diazirine

The synthesis of these compounds typically follows a three-step procedure starting from an aryl trifluoromethyl ketone.[1][5]

-

Oxime Formation: The starting aryl trifluoromethyl ketone is reacted with a tosyl oxime to form the corresponding tosyl oxime derivative.[1][5]

-

Diaziridine Formation: The tosyl oxime is treated with liquid ammonia. This reaction forms the three-membered diaziridine ring.[1][5]

-

Oxidation to Diazirine: The diaziridine is carefully oxidized to the final, more strained diazirine product. Common oxidizing agents include silver oxide (Ag₂O), potassium permanganate (B83412) (KMnO₄), or iodine (I₂).[1][5]

Factors Influencing Reactivity and Crosslinking Efficiency

The design of the diazirine probe can be optimized to enhance its performance in biological systems.

-

Electronic Effects: The electronic nature of substituents on the aryl ring influences the carbene/diazo ratio. Electron-donating groups tend to favor the formation of the desired carbene intermediate, potentially leading to higher crosslinking yields.[7]

-

Stability and Solubility: Conversely, replacing the phenyl ring with electron-withdrawing heterocyclic rings (e.g., pyridine, pyrimidine) can significantly increase the diazirine's stability to ambient light and improve its aqueous solubility, which is highly beneficial for biological experiments.[8]

Conclusion

Trifluoromethyl-diazirine photo-crosslinkers are indispensable reagents for covalently capturing and identifying molecular interactions. Their mechanism of action, centered on the light-induced generation of a highly reactive carbene, allows for the efficient and relatively unbiased labeling of binding partners in close proximity. By understanding the photochemical pathways, reaction kinetics, and factors influencing their efficiency, researchers can better design and execute experiments to elucidate complex biological networks, validate drug targets, and map the cellular interactome. The continued development of new diazirine probes with enhanced properties promises to further expand the capabilities of photoaffinity labeling in science and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 5. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl phenyl diazirine amine | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

- 17. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Protein Labeling with Biotin-PEG3-CONH-Ph-CF3-diazirine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional, photo-activatable probe for the covalent labeling and subsequent identification of protein binding partners. This document details the probe's mechanism of action, presents illustrative quantitative data, and offers detailed experimental protocols for its application in chemical biology and drug discovery.

Introduction to this compound

This compound is a powerful chemical tool for photo-affinity labeling (PAL), a technique used to identify direct binding partners of a small molecule or other ligand of interest within a complex biological sample.[1] The probe's design incorporates three key functional elements:

-

Biotin (B1667282): A high-affinity ligand for streptavidin, enabling the efficient enrichment and purification of labeled proteins from complex mixtures.[1]

-

PEG3 Linker: A short polyethylene (B3416737) glycol spacer that enhances solubility and minimizes steric hindrance between the biotin tag and the labeled protein.

-

Trifluoromethyl-phenyl-diazirine: A photo-reactive group that, upon activation with long-wave UV light (typically around 350-365 nm), forms a highly reactive carbene intermediate.[2][3] This carbene can then covalently bond with nearby amino acid residues, effectively "tagging" proteins that are in close proximity to the probe.[2][3]

The trifluoromethylphenyl diazirine moiety is favored over other photo-reactive groups due to its small size, which minimizes perturbation of the native binding interactions, and its stability in the absence of UV light.[4]

Mechanism of Action: Photo-Activated Covalent Labeling

The utility of this compound in protein labeling hinges on the light-induced conversion of the diazirine group into a reactive carbene. The process can be summarized in the following steps:

-

Incubation: The probe is introduced to a biological system (e.g., cell lysate, intact cells) and allowed to interact with its potential protein binding partners.

-

Photo-activation: The sample is irradiated with UV light at a wavelength of approximately 350-365 nm.[3] This energy input causes the diazirine ring to lose a molecule of nitrogen gas (N₂), generating a short-lived and highly reactive carbene intermediate.[5]

-

Covalent Cross-linking: The carbene intermediate rapidly and non-selectively inserts into nearby C-H, O-H, or N-H bonds of amino acid residues on the interacting protein, forming a stable covalent bond.[5]

-

Enrichment and Identification: Following labeling, the cells are lysed, and the biotin-tagged proteins are selectively captured using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the enriched proteins can be identified and quantified using mass spectrometry.

Caption: Mechanism of diazirine photo-activation and protein cross-linking.

Quantitative Data Presentation

Table 1: Representative Labeling Efficiency of a Diazirine-Based Probe

| Parameter | Value | Reference |

| Probe Concentration | 10 µM | [6] |

| UV Irradiation Time | 5 min | [6] |

| Wavelength | 365 nm | [3] |

| Labeling Yield | ~5-15% | [6] |

Note: Labeling yield can vary significantly depending on the specific probe-protein interaction, experimental conditions, and the method of quantification.

Table 2: Illustrative Quantitative Proteomic Data from a SILAC Experiment

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. In a typical experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. One population is treated with the photo-affinity probe, while the other serves as a control. After labeling and enrichment, the relative abundance of proteins is determined by mass spectrometry.

| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | Description |

| P04637 | TP53 | 8.2 | Tumor suppressor p53 |

| P31749 | AKT1 | 7.5 | RAC-alpha serine/threonine-protein kinase |

| Q09472 | HSP90AA1 | 1.1 | Heat shock protein HSP 90-alpha |

| P62258 | ACTB | 1.0 | Actin, cytoplasmic 1 |

In this illustrative example, a high SILAC ratio indicates that the protein was significantly enriched in the sample treated with the photo-affinity probe, suggesting a direct interaction. Ratios close to 1 represent non-specific binders or background proteins.

Experimental Protocols

The following sections provide detailed methodologies for a typical photo-affinity labeling experiment using this compound.

Cell Culture and Probe Incubation

-

Cell Seeding: Seed mammalian cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Probe Incubation: On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of the probe (typically 1-20 µM). Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C to allow for probe uptake and binding to target proteins.

UV Photo-Cross-Linking

-

Preparation: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Irradiation: Place the culture dish on ice and irradiate with a long-wave UV lamp (350-365 nm) for 1-15 minutes. The optimal irradiation time should be determined empirically.[3]

-

Control Samples: Prepare control samples that are not subjected to UV irradiation to assess non-specific binding.

Cell Lysis and Protein Extraction

-

Lysis Buffer: After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scraping and Collection: Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.

-

Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

Enrichment of Biotinylated Proteins

-

Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in lysis buffer and wash them according to the manufacturer's instructions.

-

Binding: Add the clarified cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with a protease like trypsin.

Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

-

Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

-

Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for a photo-affinity labeling experiment and the logical relationship between the different steps.

Caption: Experimental workflow for photo-affinity labeling.

Conclusion

This compound is a versatile and effective tool for the identification of protein-ligand interactions. Its trifunctional design, combining a photo-reactive diazirine group for covalent capture, a biotin tag for enrichment, and a PEG linker for improved properties, makes it well-suited for a wide range of applications in chemical proteomics and drug discovery. By following the detailed protocols outlined in this guide, researchers can confidently employ this probe to elucidate the molecular targets of their compounds of interest and gain valuable insights into complex biological processes.

References

- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]

- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine (CAS: 2845211-64-3): A Trifunctional Reagent for Photo-Affinity Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional photo-crosslinking reagent designed for the identification and characterization of protein-protein interactions and target engagement. This document outlines its chemical properties, mechanism of action, and provides a representative experimental protocol for its application in photo-affinity labeling (PAL) workflows.

Introduction to this compound

This compound is a powerful tool in chemical biology and proteomics.[1] Its trifunctional design incorporates three key moieties:

-

Biotin (B1667282): A high-affinity ligand for streptavidin, enabling the efficient enrichment and purification of labeled biomolecules.

-

Trifluoromethylphenyldiazirine: A photo-activatable group that, upon exposure to UV light, forms a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules.[2] The trifluoromethyl group enhances the stability of the diazirine and can influence the reactivity of the resulting carbene.

-

PEG3 Linker: A short polyethylene (B3416737) glycol spacer that provides flexibility and hydrophilicity, potentially reducing steric hindrance and improving solubility.

This unique combination of functionalities allows for the covalent capture of interacting proteins, followed by their selective isolation for subsequent analysis by techniques such as mass spectrometry.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2845211-64-3 | [4] |

| Molecular Formula | C₂₈H₃₉F₃N₆O₆S | [4] |

| Molecular Weight | 644.71 g/mol | [4] |

| Purity | Typically >95% | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months | [7] |

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its ability to covalently "tag" proteins in close proximity to a bait molecule in a light-dependent manner. The general workflow for a photo-affinity labeling experiment is depicted below.

The process begins with the incubation of the bait molecule with the photo-probe, allowing for non-covalent interactions to occur with the target proteins. Upon irradiation with UV light, the diazirine moiety is activated, leading to the formation of a covalent bond with adjacent molecules. Following cell lysis, the biotinylated protein complexes are enriched using streptavidin-coated beads and subsequently identified by mass spectrometry.

Experimental Protocols

The following is a representative protocol for a photo-affinity labeling experiment using this compound. This protocol is a general guideline and may require optimization for specific experimental systems.

Reagent Preparation

-

Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C.

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

Labeling of Live Cells

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Treat cells with the desired concentration of the probe (typically in the low micromolar range) in serum-free media. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake and binding.

-

Wash the cells twice with ice-cold PBS to remove unbound probe.

-

Irradiate the cells with UV light (typically 350-365 nm) on ice for 1-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.[8]

-

After irradiation, harvest the cells.

Protein Extraction and Enrichment

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry

-

Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with a protease such as trypsin.

-

Prepare the eluted proteins or digested peptides for mass spectrometry analysis according to standard protocols (e.g., reduction, alkylation, and desalting).

Application Highlight: Mapping the Microenvironment of EGFR and c-MET

A notable application of this compound is in the nanoscale mapping of the protein environments of Epidermal Growth Factor Receptor (EGFR) and c-MET on the surface of lung cancer cells.[1][4] In a study by Reyes-Robles et al. (2022), this probe was utilized in a photocatalytic proximity labeling approach to identify known and novel interacting partners of these key receptor tyrosine kinases.[1] This research highlights the utility of this reagent in elucidating the complex signaling networks on the cell surface, which can provide insights into mechanisms of drug resistance and identify new therapeutic targets.[1]

The signaling pathway and experimental logic for this application can be visualized as follows:

Synthesis Pathway

Conclusion

This compound is a versatile and powerful reagent for the study of protein interactions in complex biological systems. Its trifunctional nature allows for the efficient capture and identification of proteins in close proximity to a target of interest. The application of this probe in mapping the microenvironment of cell surface receptors demonstrates its potential to advance our understanding of cellular signaling and to aid in the discovery of novel therapeutic targets. As with any chemical probe, careful optimization of experimental conditions is crucial for achieving reliable and meaningful results.

References

- 1. Nanoscale Mapping of EGFR and c-MET Protein Environments on Lung Cancer Cell Surfaces via Therapeutic Antibody Photocatalyst Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Mass spectrometry-based methods for investigating the dynamics and organization of the surfaceome: exploring potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound | 2845211-64-3 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG3-CONH-Ph-CF3-diazirine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional probe used for photoaffinity labeling and target identification in chemoproteomic studies. This document consolidates available data, presents detailed experimental protocols for its characterization, and visualizes key workflows and reaction pathways.

Core Properties

This compound is a valuable tool in chemical biology, integrating a biotin (B1667282) moiety for affinity purification, a PEG3 linker to enhance solubility and provide spatial separation, and a trifluoromethyl-phenyl-diazirine group for UV-light-inducible covalent crosslinking to target proteins. Understanding its solubility and stability is paramount for its effective use in experimental settings.

Solubility Data

The solubility of this compound has been primarily characterized in dimethyl sulfoxide (B87167) (DMSO). While comprehensive data across a wide range of solvents is not extensively published, general properties of its constituent parts—biotin, PEG, and the hydrophobic diazirine moiety—can provide guidance. The presence of the PEG linker is intended to improve aqueous solubility.

| Solvent | Concentration | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (155.11 mM) | Requires sonication to fully dissolve. It is noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended. | [1][2] |

| Aqueous Buffers (e.g., PBS) | Data not available. General biotin-PEG linkers are often soluble in aqueous buffers. | - | [3] |

| Other Organic Solvents | Data not available. Similar biotin-PEG compounds show solubility in chloroform (B151607) and methylene (B1212753) chloride, with limited solubility in alcohols and toluene. | - | [3] |

Stability Profile and Storage Recommendations

The stability of this compound is influenced by temperature, light, and pH, primarily due to the labile nature of the diazirine ring and the potential for hydrolysis of the amide linkages under harsh conditions.

Storage of Solid Compound:

| Temperature | Duration | Reference |

| -20°C | 3 years | [4] |

| 4°C | 2 years | [4] |

Storage of Stock Solutions (in DMSO):

| Temperature | Duration | Reference |

| -80°C | 6 months | [1][5] |

| -20°C | 1 month | [1][5] |

Key Stability Considerations:

-

Photostability: The trifluoromethyl-phenyl-diazirine moiety is sensitive to ultraviolet (UV) light, which is the basis of its crosslinking function. It is also reported to have some sensitivity to ambient light over extended periods. Therefore, the compound and its solutions should be protected from light during storage and handling to prevent premature activation or degradation. Diazirines are activated by long-wave UV light (330-370 nm) to form reactive carbene intermediates.

-

Thermal Stability: While specific differential scanning calorimetry data for this molecule is not available, diazirine-containing compounds are known to be thermally labile, which can be an alternative method for activation. It is recommended to avoid high temperatures during handling and storage unless thermal activation is intended.

-

pH Stability: The molecule contains amide bonds which are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. However, extreme pH conditions should be avoided.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound's solubility and stability.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of the compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

0.22 µm syringe filters

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). Protect the vials from light.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant. Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

References

Applications of Diazirine Derivatives in Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazirine derivatives have emerged as powerful and versatile tools in chemical biology, primarily owing to their utility as photoactivatable crosslinking agents. These small, three-membered ring structures, upon irradiation with long-wavelength UV light, generate highly reactive carbenes that can covalently label interacting biomolecules in close proximity. This unique property has made them indispensable for a variety of applications, including photoaffinity labeling (PAL), identification of small-molecule drug targets, and mapping of protein-protein, protein-nucleic acid, and protein-ligand interactions.[1][2][3] Their small size minimizes perturbation to the native structure of the molecule of interest, and their stability in the dark allows for precise temporal control of the crosslinking reaction.[4][5] This guide provides a comprehensive overview of the applications of diazirine derivatives, with a focus on quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Principles of Diazirine-Based Photoaffinity Labeling

The fundamental principle of photoaffinity labeling using diazirine derivatives involves a three-step process:

-

Probe Design and Synthesis: A molecule of interest (e.g., a drug candidate, a metabolite, or a known ligand) is chemically modified to incorporate a diazirine moiety and often a reporter tag, such as an alkyne or biotin (B1667282), for subsequent detection and enrichment.[6][7]

-

Binding and Photoactivation: The diazirine-containing probe is introduced to a biological system (e.g., cell lysate, living cells) where it binds to its target protein(s). Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[4][8]

-

Covalent Crosslinking and Analysis: The carbene rapidly and indiscriminately inserts into nearby chemical bonds (C-H, N-H, O-H) of the target protein, forming a stable covalent bond. The now covalently labeled target protein can be detected, enriched using the reporter tag, and identified using techniques such as mass spectrometry.[6][9]

Quantitative Data in Diazirine-Based Studies

The efficiency and specificity of diazirine-based photoaffinity labeling can be quantified to provide valuable insights into molecular interactions. Key quantitative parameters include binding affinities (Kd), labeling efficiencies, and enrichment ratios in proteomic experiments.

| Probe Type | Target Protein | Binding Affinity (Kd) | Labeling Efficiency | Reference |

| Diazirine-containing isoprenoid analogue | Isoprenylcysteine carboxyl methyltransferase (Icmt) | 6.6 µM | Higher than benzophenone-containing probes | [10] |

| Diazirine-modified uridine (B1682114) analogue | Single-stranded DNA binding protein (SSB) | Not Reported | 15% yield | [11] |

| Aliphatic diazirine probe | Acidic amino acids | Not Applicable | 40-60% yield for acidic polar amino acids | [1] |

| Aryl diazirine probe | Polar amino acids | Not Applicable | <20% yield | [1] |

| Diazirine-functionalized mannoside | FimH | Micromolar range (from docking) | Limited success | [12] |

Experimental Protocols

Synthesis of a "Minimalist" Diazirine-Alkyne Photo-Cross-Linker

This protocol describes a high-yield, four-step synthesis of a versatile diazirine-alkyne probe with a carboxylic acid handle for conjugation to various small molecules.[13]

Materials:

-

4-pentynoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)

-

Jones reagent (chromic acid in sulfuric acid)

-

Ammonia (B1221849) solution (7 N in methanol)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Iodine

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate, Hexane

Procedure:

-

Weinreb Amide Formation: 4-pentynoic acid is converted to the corresponding Weinreb amide.

-

Keto-alcohol Synthesis: The Weinreb amide is reacted with a Normant reagent to yield a keto-alcohol intermediate.

-

Oxidation to Carboxylic Acid: The alcohol is oxidized to a carboxylic acid using Jones reagent.

-

Diazirine Formation: a. The ketone is treated with an ammonia solution in methanol (B129727) followed by hydroxylamine-O-sulfonic acid (HOSA) to form the diaziridine intermediate. b. The diaziridine is then oxidized with iodine and triethylamine to yield the final diazirine-alkyne photo-cross-linker.

General Protocol for Photoaffinity Labeling and Target Identification

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a diazirine-based photoaffinity probe.[6][14]

Materials:

-

Diazirine-alkyne labeled small molecule probe

-

Cell culture (e.g., HEK293T cells)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents: Azide-biotin or Azide-fluorophore tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Streptavidin beads (for biotin-tagged proteins)

-

SDS-PAGE gels and Western blotting apparatus

-

Mass spectrometer

Procedure:

-

Cell Treatment: Incubate cells with the diazirine-alkyne probe at a suitable concentration and for an appropriate duration to allow for target binding. Include a control group treated with a vehicle (e.g., DMSO).

-

UV Irradiation: Irradiate the cells with a UV lamp (e.g., 365 nm) for a predetermined time to induce photocrosslinking. A common setup is a 1000W Hg(Xe) lamp positioned ~6 cm from the samples for 1 minute.[6]

-

Cell Lysis: Harvest and lyse the cells to release the proteins.

-

Click Chemistry: To the cell lysate, add the azide-biotin or azide-fluorophore tag and the click chemistry reaction mix. Incubate to allow the conjugation of the tag to the alkyne handle on the probe.

-

Enrichment of Labeled Proteins (for biotin tags): Add streptavidin beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Analysis:

-

In-gel fluorescence (for fluorophore tags): Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.

-

Western blotting: If an antibody for the expected target is available, perform a Western blot to confirm labeling.

-

Mass Spectrometry: For target identification, digest the enriched proteins (on-bead or after elution) with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Identify proteins that are significantly enriched in the probe-treated sample compared to the control.

-

Signaling Pathways and Experimental Workflows

Diazirine derivatives have been instrumental in elucidating complex biological pathways by identifying key protein-protein and protein-small molecule interactions.

Investigation of Kinase Signaling Pathways

Diazirine-based probes have been developed to profile kinase activity in complex proteomes. These probes often incorporate a general kinase inhibitor scaffold to target the ATP-binding site, a diazirine moiety for covalent capture, and an alkyne tag for enrichment.[15]

Caption: Workflow for kinase profiling using diazirine-based affinity probes.

Elucidating GPCR-Ligand Interactions

Identifying the binding partners of ligands for G protein-coupled receptors (GPCRs) is crucial for drug development. Diazirine-based probes can be used to covalently capture and identify these interactions in a cellular context.[16][17]

Caption: Ligand-based receptor capture for GPCRs using a trifunctional diazirine probe.

General Photoaffinity Labeling Workflow

The following diagram illustrates the overarching workflow for a typical photoaffinity labeling experiment aimed at identifying the cellular targets of a small molecule.

Caption: General workflow for target identification using diazirine-based photoaffinity labeling.

Conclusion

Diazirine derivatives have become an essential part of the chemical biologist's toolkit. Their utility in covalently capturing molecular interactions with high spatial and temporal resolution has significantly advanced our ability to identify drug targets, map binding sites, and dissect complex biological pathways. As synthetic methodologies for creating more sophisticated and "fully-functionalized" diazirine probes continue to evolve, their application in chemical biology and drug discovery is set to expand even further, promising deeper insights into the intricate molecular machinery of life.[18]

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. [PDF] Target Identification by Diazirine Photo‐Cross‐Linking and Click Chemistry | Semantic Scholar [semanticscholar.org]

- 3. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The synthesis and application of a diazirine-modified uridine analogue for investigating RNA–protein interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Unveiling the Potential: A Technical Guide to PEGylated Biotin Reagents in Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and drug development, the precise labeling, detection, and purification of biomolecules are paramount. Biotin-avidin systems, renowned for their high-affinity interaction, have long been a cornerstone of these applications. The advent of PEGylated biotin (B1667282) reagents has further revolutionized this field, offering enhanced solubility, reduced steric hindrance, and improved biocompatibility. This in-depth technical guide provides a comprehensive overview of PEGylated biotin reagents, their properties, and their diverse applications, empowering researchers to harness their full potential.

Core Concepts: The Synergy of PEG and Biotin

PEGylated biotin reagents are bifunctional molecules that combine the remarkable specificity of biotin for avidin (B1170675) and streptavidin with the advantageous properties of polyethylene (B3416737) glycol (PEG).[1] Biotin, a small vitamin, binds to avidin and streptavidin with an exceptionally high affinity (Kd ≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[1] This robust interaction forms the basis for numerous detection and purification strategies.

The incorporation of a PEG spacer arm between the biotin moiety and a reactive group confers several key advantages:

-

Increased Solubility: PEG is a hydrophilic polymer that significantly enhances the water solubility of the biotin reagent and the resulting biotinylated molecule. This is particularly beneficial when working with proteins or other biomolecules that are prone to aggregation.[2]

-

Reduced Steric Hindrance: The flexible PEG chain extends the biotin group away from the surface of the labeled molecule, minimizing steric hindrance and allowing for more efficient binding to the relatively deep biotin-binding pockets of avidin or streptavidin.

-

Improved Biocompatibility: PEGylation is a well-established technique for reducing the immunogenicity and improving the in vivo circulation time of therapeutic molecules.[3] This "stealth" effect makes PEGylated biotin reagents ideal for in vivo applications, such as targeted drug delivery.

-

Minimized Non-specific Binding: The hydrophilic nature of the PEG spacer helps to prevent non-specific binding of the biotinylated molecule to surfaces or other proteins, leading to cleaner results in assays and purification procedures.

A Spectrum of Reactivity: Choosing the Right Tool for the Job

PEGylated biotin reagents are available with a variety of reactive groups, each designed to target a specific functional group on a biomolecule. The choice of reagent is critical for successful conjugation without compromising the biological activity of the target molecule.

| Reactive Group | Target Functional Group | Resulting Bond | Key Features |

| NHS Ester | Primary Amines (-NH₂) | Amide | Most common method for labeling proteins on lysine (B10760008) residues and the N-terminus. |

| Maleimide | Sulfhydryls (-SH) | Thioether | Ideal for site-specific labeling of proteins on cysteine residues. |

| Azide/Alkyne | Alkyne/Azide | Triazole (via Click Chemistry) | Enables highly specific and efficient bioorthogonal ligation. |

| Hydrazide | Aldehydes/Ketones | Hydrazone | Useful for labeling glycoproteins after oxidation of their carbohydrate moieties. |

| Thiol | Maleimides, Halocetyls | Thioether, Disulfide | Reacts with sulfhydryl-reactive groups or can be used for reversible disulfide linkages. |

Quantitative Properties of Common PEGylated Biotin Reagents

The selection of a PEGylated biotin reagent often depends on its specific physical and chemical properties. The following tables summarize key quantitative data for a selection of commercially available reagents, categorized by their reactive group.

Table 1: Amine-Reactive PEGylated Biotin Reagents (NHS Esters)

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |

| NHS-PEG4-Biotin | 588.67 | 29.0 | Water, DMSO, DMF[4][5] |

| NHS-PEG12-Biotin | 941.09 | 56.0 | Water, DMSO, DMF[6] |

| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | Water |

Table 2: Sulfhydryl-Reactive PEGylated Biotin Reagents (Maleimides)

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |

| Maleimide-PEG2-Biotin | 525.61 | 20.6 | Water, DMSO, DMF[2] |

| Maleimide-PEG11-Biotin | 899.06 | 49.6 | Water, DMSO, DMF[7][8] |

Table 3: Bioorthogonal PEGylated Biotin Reagents (Click Chemistry)

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |

| Biotin-PEG4-Azide | 489.58 | 27.3 | DCM, ACN[9] |

| Dde Biotin-PEG4-Azide | - | - | - |

| PC-Biotin-PEG4-PEG3-azide | 914.1 | - | - |

| Biotin-PEG4-Picolyl azide | - | - | - |

Table 4: Other PEGylated Biotin Reagents

| Product Name | Reactive Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |

| Biotin-PEG-SH | Thiol | Varies | Varies | Water, Chloroform, DMSO[1][10][11] |

| Biotin-dPEG4-NHS Ester | NHS Ester | 588.67 | 16.9 | DMSO, DMF, DCM, THF, Chloroform[12][13] |

| Biotin-dPEG3-TFPA | Tetrafluorophenyl azide | 663.69 | 16.9 | DMAC or DMSO |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments utilizing PEGylated biotin reagents.

Protein Biotinylation using an NHS-Ester Reagent

This protocol describes the general procedure for labeling a protein with an amine-reactive PEGylated biotin reagent.[7]

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEGn-Biotin reagent

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare Biotin Reagent: Immediately before use, dissolve the NHS-PEGn-Biotin reagent in DMSO or DMF to a final concentration of 10-20 mM.

-

Biotinylation Reaction: Add the dissolved biotin reagent to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin reagent and quenching buffer by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Purification of Biotinylated Proteins using Streptavidin Agarose (B213101)

This protocol outlines the affinity purification of a biotinylated protein using streptavidin-conjugated agarose beads.[10][14]

Materials:

-

Biotinylated protein sample

-

Streptavidin agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8 or a buffer containing free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Prepare Streptavidin Resin: Wash the required amount of streptavidin agarose resin with Binding/Wash Buffer to remove any storage solution.

-

Bind Biotinylated Protein: Add the biotinylated protein sample to the washed streptavidin resin. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Wash: Pellet the resin by centrifugation and discard the supernatant. Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

Denaturing Elution: Resuspend the resin in an appropriate volume of SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Non-denaturing Elution (for cleavable linkers): If a cleavable PEGylated biotin reagent was used, incubate the resin with the appropriate cleavage reagent (e.g., DTT for disulfide bonds).

-

Competitive Elution: Resuspend the resin in an elution buffer containing a high concentration of free biotin.

-

-

Collect Eluate: Pellet the resin and collect the supernatant containing the purified biotinylated protein. If using a low pH elution buffer, immediately neutralize the eluate with Neutralization Buffer.

Pull-Down Assay with a Biotinylated Bait Protein

This protocol describes the use of a biotinylated "bait" protein to "pull down" interacting "prey" proteins from a cell lysate.[15][16]

Materials:

-

Biotinylated bait protein

-

Cell lysate containing potential prey proteins

-

Streptavidin magnetic beads

-

Binding/Wash Buffer

-

Elution Buffer

-

Magnetic stand

Procedure:

-

Prepare Streptavidin Beads: Wash the streptavidin magnetic beads with Binding/Wash Buffer.

-

Immobilize Bait Protein: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature to allow for immobilization.

-

Wash: Place the tube on a magnetic stand to pellet the beads and remove the supernatant. Wash the beads with Binding/Wash Buffer to remove any unbound bait protein.

-

Bind Prey Proteins: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

Wash: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry to identify the interacting prey proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody

This protocol outlines a sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP for signal amplification.[17][18]

Materials:

-

Microplate coated with capture antibody

-

Antigen standard and samples

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

-

Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add antigen standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Develop: Wash the plate and add the substrate solution. Incubate until a color change is observed.

-

Stop and Read: Stop the reaction with Stop Solution and read the absorbance at the appropriate wavelength.

Visualizing the Concepts: Diagrams for Clarity

Experimental Workflow: Protein Biotinylation and Purification

Caption: Workflow for labeling a protein with an NHS-ester PEGylated biotin reagent and subsequent purification.

Logical Relationships: Selecting the Right PEGylated Biotin Reagent

Caption: A decision tree to guide the selection of an appropriate PEGylated biotin reagent.

Signaling Pathway: EGFR Detection using a Biotinylated Antibody

Caption: Detection of Epidermal Growth Factor Receptor (EGFR) using a biotinylated primary antibody and a streptavidin-fluorophore conjugate.[19][20]

Troubleshooting Guide: Pull-Down Assay

Caption: A troubleshooting guide for common issues encountered in pull-down assays.[21][22][23][24]

Conclusion